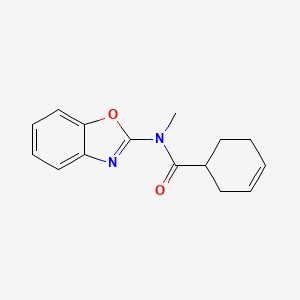
N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide, also known as BMCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMCC is a white crystalline powder that is soluble in organic solvents and has a melting point of 147-149°C.
Mechanism of Action
The exact mechanism of action of N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine, which plays a crucial role in the functioning of the nervous system. By inhibiting the activity of these enzymes, N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide can increase the concentration of neurotransmitters in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, as well as reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes. In vivo studies have shown that N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide can improve cognitive function, reduce inflammation, and protect against oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Future Directions
There are several future directions for the study of N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide, including:
1. Further studies on the mechanism of action of N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide and its potential targets in the nervous system.
2. Development of more efficient and cost-effective synthesis methods for N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide.
3. Evaluation of the pharmacokinetics and pharmacodynamics of N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide in animal models and humans.
4. Exploration of the potential applications of N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide in other fields such as catalysis and sensors.
5. Investigation of the potential synergistic effects of N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide with other compounds for the treatment of various diseases.
Conclusion:
In conclusion, N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide is a promising chemical compound that has potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo, and further studies are needed to fully understand its mechanism of action and potential applications. The development of more efficient and cost-effective synthesis methods for N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide and the evaluation of its pharmacokinetics and pharmacodynamics in animal models and humans are important future directions for the study of N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide.
Synthesis Methods
The synthesis of N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide involves the reaction between 2-aminobenzoic acid and cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including cyclization, reduction, and acylation, to yield N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide as the final product. The yield of N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reactants.
Scientific Research Applications
N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide has been widely studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide can be used as a building block for the synthesis of various other compounds. In material science, N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide can be used as a precursor for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. In medicinal chemistry, N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-17(14(18)11-7-3-2-4-8-11)15-16-12-9-5-6-10-13(12)19-15/h2-3,5-6,9-11H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCGAUAKMVXXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2O1)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

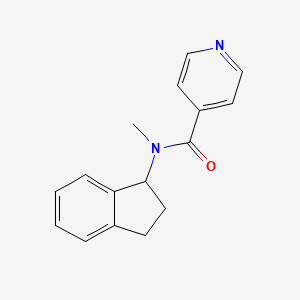
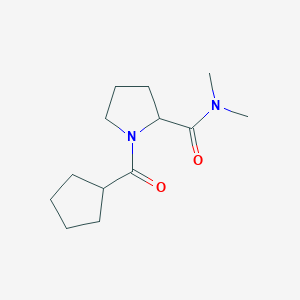
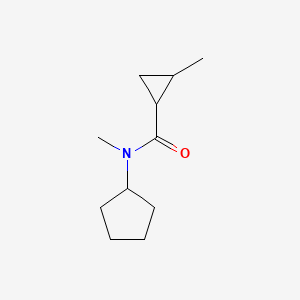
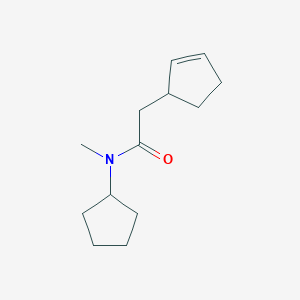
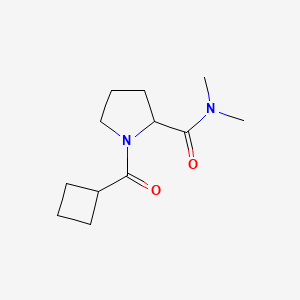
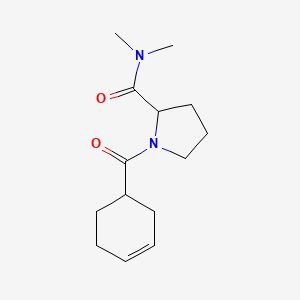
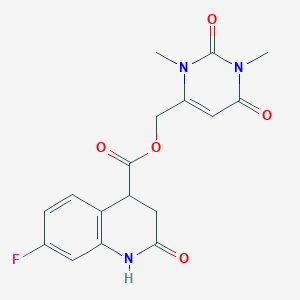
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-methylpiperidin-1-yl)methanone](/img/structure/B7493148.png)
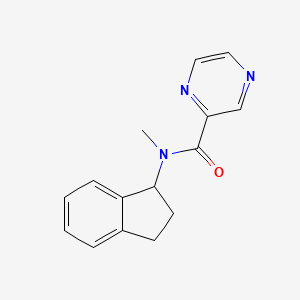
![Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)